3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a synthetic organic compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluorobenzyl moiety adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the following steps:
Formation of the Oxathiazolidine Ring: This can be achieved by reacting a suitable thiol with an aziridine or an epoxide under controlled conditions.
Introduction of the Boc Protecting Group: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with the oxathiazolidine intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or a receptor modulator.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1,2,3-oxathiazolidine 2,2-dioxide: Lacks the Boc protecting group and the fluorine atom.
3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: Similar structure but without the fluorine atom.
4-(4-Fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide: Lacks the Boc protecting group.
Uniqueness
The presence of both the Boc protecting group and the fluorobenzyl moiety in 3-Boc-4-(4-fluorobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide makes it unique. These groups can influence its chemical reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C14H18FNO5S |
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Molecular Weight |
331.36 g/mol |
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
JXWSOQFURILZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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